Chloropanaxydiol Chloropanaxydiol Chloropanaxydiol, also known as cehd, belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. Chloropanaxydiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, chloropanaxydiol is primarily located in the membrane (predicted from logP). Outside of the human body, chloropanaxydiol can be found in tea. This makes chloropanaxydiol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 114687-51-3
VCID: VC20835751
InChI: InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3
SMILES: CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O
Molecular Formula: C17H25ClO3
Molecular Weight: 312.8 g/mol

Chloropanaxydiol

CAS No.: 114687-51-3

Cat. No.: VC20835751

Molecular Formula: C17H25ClO3

Molecular Weight: 312.8 g/mol

* For research use only. Not for human or veterinary use.

Chloropanaxydiol - 114687-51-3

Specification

Description Chloropanaxydiol, also known as cehd, belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. Chloropanaxydiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, chloropanaxydiol is primarily located in the membrane (predicted from logP). Outside of the human body, chloropanaxydiol can be found in tea. This makes chloropanaxydiol a potential biomarker for the consumption of this food product.
CAS No. 114687-51-3
Molecular Formula C17H25ClO3
Molecular Weight 312.8 g/mol
IUPAC Name 1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
Standard InChI InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3
Standard InChI Key BPRJTLAULHNDLP-UHFFFAOYSA-N
SMILES CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O
Canonical SMILES CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator